

Spectroscopic Profile of 2-(4-Methylpiperidin-1-yl)ethanamine: A Predictive Guide

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Compound of Interest

Compound Name: 2-(4-Methylpiperidin-1-yl)ethanamine

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Introduction: This technical guide provides a detailed predictive overview of the spectroscopic data for **2-(4-Methylpiperidin-1-yl)ethanamine**. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The data herein is derived from the analysis of its chemical structure and comparison with analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development requiring a foundational understanding of the expected spectroscopic signature of this molecule.

Predicted Spectroscopic Data

The chemical structure of **2-(4-Methylpiperidin-1-yl)ethanamine** is presented below, with atoms numbered for the purpose of NMR peak assignment.

(Note: For clarity in the following tables, piperidine ring numbering is standard, and the ethylamine chain is numbered starting from the primary amine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 0.90	Doublet	3H	-CH ₃ (on piperidine ring)
~ 1.15 - 1.30	Multiplet	2H	Piperidine C3-H (axial) & C5-H (axial)
~ 1.40 - 1.55	Multiplet	1H	Piperidine C4-H
~ 1.60 - 1.75	Multiplet	2H	Piperidine C3-H (equatorial) & C5-H (equatorial)
~ 1.85 - 2.00	Triplet	2H	Piperidine C2-H (axial) & C6-H (axial)
~ 2.40 - 2.50	Triplet	2H	-N-CH ₂ - (ethyl chain)
~ 2.70 - 2.80	Triplet	2H	H ₂ N-CH ₂ - (ethyl chain)
~ 2.85 - 2.95	Multiplet	2H	Piperidine C2-H (equatorial) & C6-H (equatorial)
(Broad)	Singlet	2H	-NH ₂

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~ 22.0	-CH ₃ (on piperidine ring)
~ 31.0	Piperidine C4
~ 34.5	Piperidine C3 & C5
~ 42.0	H ₂ N-CH ₂ - (ethyl chain)
~ 54.5	Piperidine C2 & C6
~ 60.0	-N-CH ₂ - (ethyl chain)

Infrared (IR) Spectroscopy

Primary amines are characterized by specific N-H stretching and bending vibrations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3350 - 3450	N-H asymmetric stretch	Medium
3250 - 3350	N-H symmetric stretch	Medium
2800 - 3000	C-H stretch (aliphatic)	Strong
1580 - 1650	N-H bend (scissoring)	Medium-Strong
1020 - 1250	C-N stretch	Medium-Weak
665 - 910	N-H wag	Broad, Strong

Mass Spectrometry (MS)

The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[\[2\]](#) **2-(4-Methylpiperidin-1-yl)ethanamine** (C₈H₁₈N₂) has an even number of nitrogen atoms, and its molecular weight is 142.26 g/mol . The fragmentation of amines is typically dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[\[4\]](#)[\[5\]](#)

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
142	Molecular Ion [M] ⁺
127	[M - CH ₃] ⁺
98	[M - C ₂ H ₄ N] ⁺ (Alpha-cleavage)
84	[4-methylpiperidine] ⁺ fragment
44	[CH ₂ NH ₂] ⁺ (Alpha-cleavage)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid amine sample like **2-(4-Methylpiperidin-1-yl)ethanamine**.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Dissolve approximately 5-25 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.^[6] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** The sample is placed in the NMR spectrometer.
- **¹H NMR Acquisition:** A standard one-dimensional proton experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C experiment is run. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.^[6]
- **Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

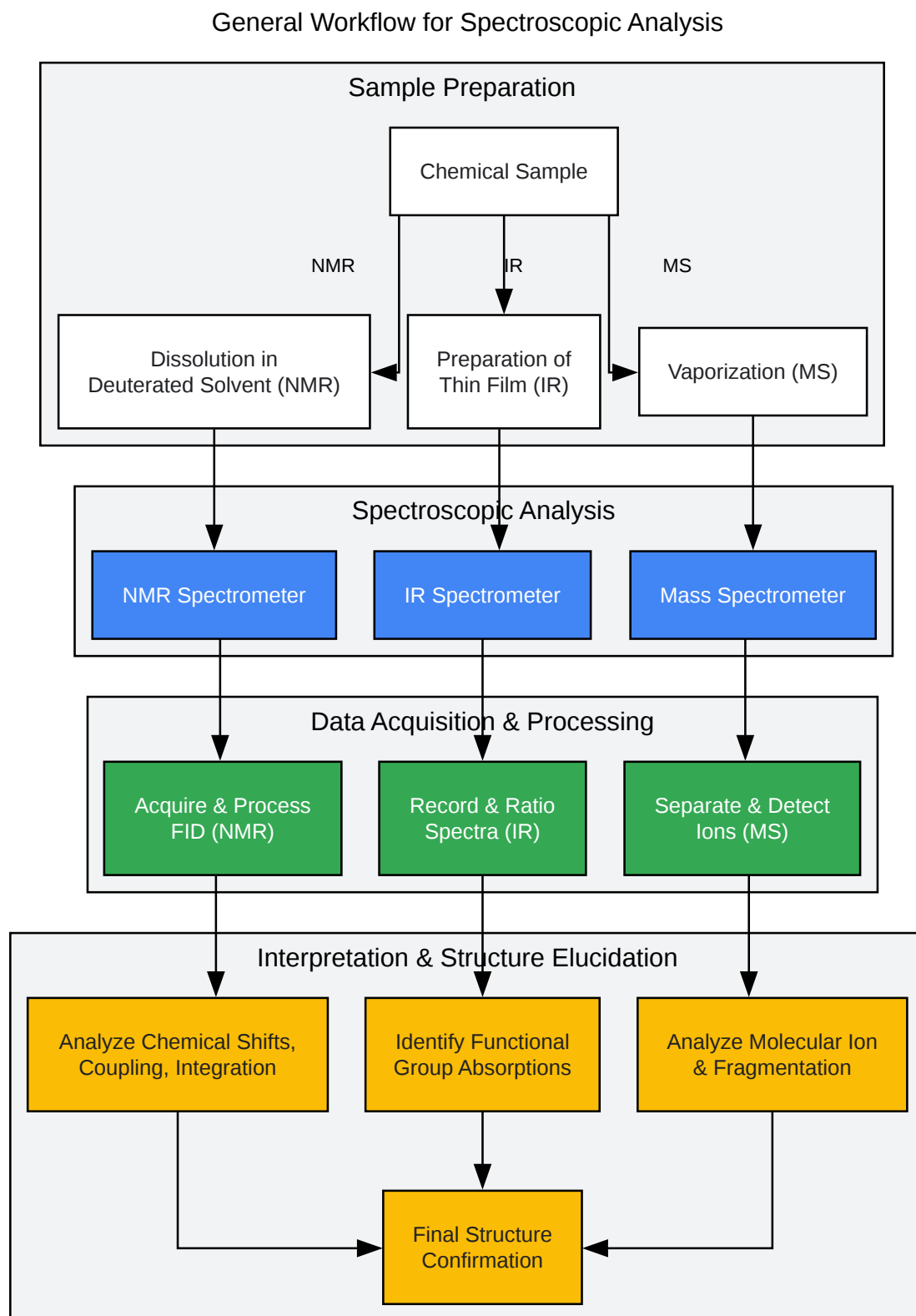
- **Sample Preparation:** For a liquid sample, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).^[7] The plates are gently pressed together to form a thin capillary film.
- **Instrumentation:** The salt plates are mounted in a sample holder and placed in the IR spectrometer's sample compartment.
- **Data Acquisition:** A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm^{-1} . The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** The positions (in cm^{-1}) and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization (Electron Ionization - EI):** The sample is vaporized and enters the ion source, which is under high vacuum.^[8] In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).^{[8][9]} This collision ejects an electron from the molecule, creating a positively charged molecular ion ($[\text{M}]^+$) and causing fragmentation.
- **Mass Analysis:** The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General Workflow for Spectroscopic Analysis.

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